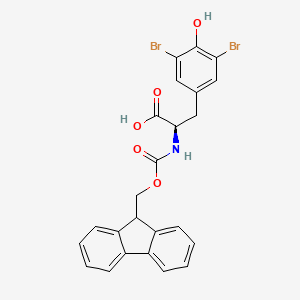
Fmoc-D-Tyr(3,5-Br2)-Oh
Overview
Description
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.
Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodates.
Substitution: Nucleophiles like amines or thiols.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Substitution: Various substituted tyrosine derivatives.
Deprotection: Free amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of peptide-based drugs.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors or modulators of enzymes.
Industry:
- Used in the synthesis of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness:
- The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















